2,6-Dimethoxypyridine

Physical Organic Chemistry Thermochemistry Energetic Materials

2,6-Dimethoxypyridine (C7H9NO2) is a pyridine derivative characterized by two methoxy substituents at the 2- and 6-positions. This substitution pattern imparts distinct electronic and steric properties compared to mono- or other di-methoxylated pyridines, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 122797-02-8
Cat. No. B038085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxypyridine
CAS122797-02-8
SynonymsPyridine, 2,6-dimethoxy-, radical ion(1+) (9CI)
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC=C1)OC
InChIInChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3
InChIKeyIBTGEEMBZJBBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxypyridine (CAS 122797-02-8) as a Distinct Heteroaromatic Building Block


2,6-Dimethoxypyridine (C7H9NO2) is a pyridine derivative characterized by two methoxy substituents at the 2- and 6-positions. This substitution pattern imparts distinct electronic and steric properties compared to mono- or other di-methoxylated pyridines, making it a versatile intermediate in organic synthesis and medicinal chemistry [1]. The compound serves as a scaffold for the synthesis of kinase inhibitors and other bioactive molecules, and its unique reactivity profile is leveraged in directed ortho-metalation (DoM) and Diels–Alder cycloadditions [2].

Why 2,6-Dimethoxypyridine Cannot Be Replaced by Common Isomers or Mono-Methoxy Analogs


The positioning of methoxy groups on the pyridine ring critically influences electronic distribution, steric accessibility, and reactivity. Unlike 2-methoxypyridine or 4-methoxypyridine, the symmetric 2,6-disubstitution in 2,6-dimethoxypyridine enhances its utility as a substrate for regioselective functionalization via directed ortho-metalation . Additionally, the dual methoxy groups alter the compound's thermodynamic stability and its ability to participate in non-covalent interactions, as evidenced by distinct enthalpies of formation and unique halogen bonding behavior compared to mono-methoxy analogs [1][2]. These differences preclude simple substitution in synthetic routes or biological assays.

2,6-Dimethoxypyridine: Quantitative Differentiation Evidence


Thermodynamic Stability: Gas-Phase Enthalpy of Formation vs. Mono-Methoxy Pyridines

The standard molar enthalpy of formation in the gaseous phase at 298.15 K for 2,6-dimethoxypyridine is significantly more exothermic than that of 2-methoxypyridine or 4-methoxypyridine, indicating enhanced thermodynamic stability [1].

Physical Organic Chemistry Thermochemistry Energetic Materials

Irreversible Enzyme Inhibition: Potency Against 2,6-Dihydroxypyridine 3-Monooxygenase

2,6-Dimethoxypyridine acts as an irreversible inhibitor of 2,6-dihydroxypyridine 3-monooxygenase, achieving complete inhibition at 0.1 mM, whereas 2,3-dihydroxypyridine, a structurally related analog, also causes irreversible inhibition at the same concentration [1][2].

Enzymology Nicotine Degradation Biocatalysis

Non-Covalent Interaction Selectivity: Halogen Bonding vs. Hydrogen Bonding

In spectroscopic studies, 2,6-dimethoxypyridine exhibits distinct interaction preferences: it forms halogen bonds with heptafluoro-2-iodopropane (HFIP), resulting in experimental red shifts of the C–I stretching mode, but shows no discernible experimental spectroscopic changes upon hydrogen bonding with water [1].

Supramolecular Chemistry Spectroscopy Computational Chemistry

Synthetic Utility: High-Yielding Photochemical Cycloaddition

In a photochemical cycloaddition with 1-cyanonaphthalene, 3-cyano-2,6-dimethoxypyridine yields the corresponding adduct in 98% yield, significantly higher than the 41% yield obtained with 3-cyano-2-methoxy-6-methylpyridine or the 75% yield with 3-cyano-4,6-dimethyl-2-methoxypyridine [1].

Photochemistry Cycloaddition Organic Synthesis

Optimal Use Cases for 2,6-Dimethoxypyridine in Research and Development


Synthesis of Kinase Inhibitors and Bioactive Molecules

2,6-Dimethoxypyridine serves as a key intermediate in the construction of kinase inhibitors, as exemplified by derivatives showing low nanomolar IC50 values against PI3K-delta (14 nM) and PI3K-alpha (2 nM) [1]. Its methoxy groups can be readily functionalized or serve as directing groups for regioselective modifications, enabling the efficient synthesis of diverse compound libraries for drug discovery .

Directed Ortho-Metalation (DoM) for Regioselective Functionalization

The two methoxy groups ortho to the nitrogen atom strongly direct metalation to the C-3 and C-4 positions, allowing for the precise installation of electrophiles [1]. This reactivity profile is not shared by 2-methoxypyridine or 4-methoxypyridine, making 2,6-dimethoxypyridine the reagent of choice for synthesizing multi-substituted pyridines with defined substitution patterns.

Investigation of Non-Covalent Interactions and Supramolecular Assembly

The compound's selective halogen bonding behavior, as demonstrated by experimental red shifts in the C–I stretch of HFIP, makes it a valuable probe for studying halogen bonding in solution and solid state [1]. This property can be exploited in the design of halogen-bonded co-crystals and functional materials.

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